molecular formula C8H9NO3. HCl B195449 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride CAS No. 5090-29-9

2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride

Cat. No.: B195449
CAS No.: 5090-29-9
M. Wt: 203.62 g/mol
InChI Key: ILTXTELYZNIJHL-UHFFFAOYSA-N
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Description

An impurity of Norepinephrine . Norepinephrine, also known as noradrenaline, is a marker for catecholamine-secreting tumors such as pheochromocytoma, paraganglioma, and neuroblastoma.

Biological Activity

2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride, also known as Dopachrome tautomerase or DCT , is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H11ClN2O3\text{C}_9\text{H}_{11}\text{ClN}_2\text{O}_3

This compound features a hydroxylated phenyl group, which is crucial for its biological activity. The presence of amino and ketone functional groups enhances its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor . It has been shown to interact with various enzymes involved in metabolic pathways, particularly those related to glucose metabolism.

Enzyme Inhibition

Research indicates that this compound exhibits α-glucosidase inhibitory activity , which is vital for managing postprandial hyperglycemia in diabetes mellitus. The inhibition of α-glucosidase delays carbohydrate digestion and absorption, thus reducing glucose spikes after meals.

Antidiabetic Potential

A study demonstrated that derivatives of 3,4-dihydroxyphenylacetic acid, closely related to this compound, showed promising results in inhibiting α-glucosidase with IC50 values significantly lower than the standard drug acarbose (873.34 µM). The most potent derivatives had IC50 values ranging from 12.84 µM to 20.35 µM .

Antioxidant Activity

The compound's structure suggests potential antioxidant properties due to the presence of hydroxyl groups on the aromatic ring. These groups can scavenge free radicals, thereby providing protective effects against oxidative stress.

Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:

  • Synthesis and Evaluation : A series of Schiff base derivatives were synthesized from 3,4-dihydroxyphenylacetic acid. These derivatives displayed varying degrees of α-glucosidase inhibition and other biological activities such as antibacterial and anticancer effects .
  • Case Studies : In animal models, the administration of compounds related to this class showed significant reductions in blood glucose levels post-meal, indicating their potential use in diabetes management .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests rapid absorption and distribution within biological systems. Its efficacy may be influenced by factors such as pH levels in the gastrointestinal tract and the presence of other dietary components.

Data Summary Table

Biological Activity IC50 Values (µM) Reference
α-Glucosidase Inhibition12.84 - 20.35
Antioxidant PotentialNot quantified
Antibacterial ActivityVariable
Anticancer ActivityVariable

Scientific Research Applications

Cardiovascular Research

The compound has been extensively studied for its interaction with adrenergic receptors, particularly beta-adrenergic receptors. Activation of these receptors is crucial for enhancing cardiovascular function and improving respiratory efficiency. Research indicates that 2-Amino-1-(3,4-dihydroxyphenyl)ethanone exhibits potential as a therapeutic agent for conditions such as heart failure and asthma due to its ability to stimulate these receptors effectively.

Antioxidant Properties

The catechol structure of the compound contributes to its antioxidant properties. Studies suggest that it may offer protective effects against oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases. This dual role as both a beta-adrenergic agonist and an antioxidant positions it as a valuable candidate for further research in therapeutic applications.

Anti-Diabetic Effects

In animal models, compounds related to 2-Amino-1-(3,4-dihydroxyphenyl)ethanone have demonstrated significant reductions in postprandial blood glucose levels. This suggests potential applications in managing diabetes or metabolic syndrome by enhancing insulin sensitivity or modulating glucose metabolism.

Insect Biology Research

The compound is also being investigated for its roles in insect biology, particularly in studying the effects on insect behavior and physiology. This research could lead to the development of novel pest control strategies that are environmentally friendly and target specific biological pathways.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Cardiovascular ResearchInteraction with beta-adrenergic receptors; potential treatment for heart failure and asthma,
Antioxidant PropertiesProtective effects against oxidative stress; potential use in neurodegenerative disease research
Anti-Diabetic EffectsReduces postprandial blood glucose levels; enhances insulin sensitivity
Insect Biology ResearchInvestigating effects on insect behavior; potential pest control applications

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via catalytic hydrogenation of precursor ketones followed by HCl salt formation. For high purity (>98%), employ recrystallization using ethanol/water mixtures and monitor reaction progress via thin-layer chromatography (TLC) with UV visualization. Post-synthesis purification via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) ensures removal of byproducts. Confirm purity using NMR (¹H/¹³C) and mass spectrometry .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to minimize oxidation of the catechol moiety (3,4-dihydroxyphenyl group). Conduct stability studies using accelerated aging (40°C/75% RH for 6 months) with periodic HPLC analysis to assess degradation products. Use desiccants during storage to mitigate hygroscopic effects .

Q. What analytical techniques are critical for structural confirmation?

  • Methodological Answer : Combine ¹H NMR (DMSO-d6, δ 6.8–7.2 ppm for aromatic protons), ¹³C NMR (carbonyl peak ~190 ppm), and high-resolution mass spectrometry (HRMS) for unambiguous structural assignment. Infrared spectroscopy (IR) can verify the presence of amine (–NH2, ~3300 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹) functional groups .

Advanced Research Questions

Q. How does the catechol structure influence the compound’s reactivity in biological systems?

  • Methodological Answer : The 3,4-dihydroxyphenyl group enables chelation of metal ions (e.g., Fe³⁺), which may modulate oxidative stress pathways in cellular models. Design experiments using electron paramagnetic resonance (EPR) to detect radical formation or fluorescent probes (e.g., DCFH-DA) to quantify ROS generation in vitro. Compare results with structurally analogous compounds lacking hydroxyl groups to isolate catechol-specific effects .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, serum proteins). Standardize protocols by:

  • Pre-treating cell lines with antioxidants (e.g., ascorbic acid) to control for catechol auto-oxidation.
  • Using LC-MS/MS to quantify intracellular compound concentrations and correlate with observed effects.
  • Cross-validating findings with knockout models (e.g., Nrf2⁻/− cells) to assess oxidative stress pathways .

Properties

IUPAC Name

2-amino-1-(3,4-dihydroxyphenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,10-11H,4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTXTELYZNIJHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CN)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

499-61-6 (Parent)
Record name Noradenalone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005090299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30198929
Record name Noradenalone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5090-29-9
Record name Noradenalone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005090299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5090-29-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23319
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Noradenalone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10 g (53.6 mmol) of 2-chloro-3',4'-dihydroxyacetophenone was dissolved in 50 ml of acetone, and 600 mg (4.0 mmol) of sodium iodide and 5.23 g (80.5 mmol) of sodium azide were added thereto. The mixture was refluxed for 24 hours. Insoluble substances in the reaction solution were filtered off and concentrated under reduced pressure. Ethyl acetate was added to the reaction solution, and washed sequentially with water and a saturated sodium chloride aqueous solution, and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure. The oily residue was dissolved in 100 ml of methanol and 13.6 ml of concentrated hydrochloric acid, and 1.5 g of a 10% palladium carbon catalyst was added thereto. The mixture was stirred at 40° C. for 5 hours under hydrogen gas atmosphere. The reaction solution was filtered and the filtrate was concentrated under reduced pressure. To the concentrated residue, acetone was added, and the precipitated crystals were collected by filtration to obtain 5.5 g (yield: 50.4%) of 2-amino-3',4'-dihydroxyacetophenone hydrochloride.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step Two
Quantity
5.23 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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